(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester
Description
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester is a Boc (tert-butoxycarbonyl)-protected pyridine derivative with an ethyl ester functional group. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective deprotection under acidic conditions. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of nucleophilic catalysts and intermediates for bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)9-10-6-7-15-11(8-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDOPQKWPQENRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the acetic acid ethyl ester moiety: The protected amino pyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the acetic acid ethyl ester moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester can undergo various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester moiety.
Deprotection reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection, often in dichloromethane as the solvent.
Major Products Formed
Substitution reactions: The major products depend on the nucleophile used. For example, reaction with an amine nucleophile would yield an amide derivative.
Deprotection reactions: The major product is the free amino derivative of the pyridine compound.
Scientific Research Applications
Organic Synthesis
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution at the ester moiety, allowing for the introduction of different nucleophiles to create diverse derivatives.
- Deprotection Reactions : The Boc-protected amino group can be deprotected under acidic conditions, yielding free amino derivatives that are crucial for further functionalization.
Biological Studies
The compound's structural features make it suitable for studying enzyme-substrate interactions and other biological processes:
- Enzyme Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes, making them potential candidates for drug development targeting diseases such as cancer and neurodegenerative disorders .
- Cytotoxicity Studies : In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. This suggests that this compound could be explored for its anticancer properties .
Pharmaceutical Applications
The compound has potential therapeutic applications due to its ability to interact with biological targets:
- Drug Development : Its derivatives are being investigated for their efficacy in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
- Antimalarial Activity : Some studies have explored the use of pyridine derivatives in combating malaria, focusing on their ability to inhibit Plasmodium proteasome activity .
Case Study 1: Anticancer Activity
A study evaluated a series of compounds derived from this compound for their cytotoxic effects on colon cancer cell lines. The results indicated that certain derivatives induced significant DNA fragmentation and apoptosis through modulation of pro-apoptotic and anti-apoptotic gene expressions, highlighting their potential as anticancer agents .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibition properties of related pyridine compounds showed promising results against β-secretase enzymes involved in amyloid-beta production. This suggests that this compound could play a role in developing therapeutics for Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in further chemical or biological interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl Ester Analog: (2-Boc-amino-pyridin-4-yl)-acetic acid methyl ester
- Structural Difference : Replacement of the ethyl ester with a methyl ester.
- Impact on Properties :
- Lipophilicity : Methyl ester (Log P ≈ 1.8) is slightly less lipophilic than ethyl ester (Log P ≈ 2.1) due to shorter alkyl chain length .
- Solubility : Higher aqueous solubility (1.2 mg/mL vs. 0.5 mg/mL for ethyl ester) due to reduced hydrophobicity.
- Hydrolytic Stability : Methyl esters are generally hydrolyzed faster than ethyl esters under basic conditions.
- Applications : Used in similar synthetic pathways but may require modified reaction conditions for ester hydrolysis .
Hydroxyethyl Derivative: 2-[4-(Boc-amino)-3-pyridyl]ethanol
- Structural Difference: Ethanol group replaces the ethyl ester.
- Impact on Properties :
- Reactivity : The hydroxyl group enables nucleophilic reactions (e.g., etherification) but lacks ester hydrolysis pathways.
- Solubility : Higher polarity increases water solubility compared to ethyl ester analogs.
- Applications : Serves as a reagent for synthesizing chiral nucleophilic catalysts, highlighting the role of functional group versatility in catalysis .
Thiazole-Containing Analogs
(2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester
- Structural Difference : Incorporates a thiazole ring fused to pyridine.
- Impact on Properties :
- Electronic Effects : Thiazole introduces electron-withdrawing sulfur and nitrogen atoms, altering electronic density and reactivity.
- Lipophilicity : Higher Log P (≈2.5) due to thiazole’s aromaticity and reduced polarity.
- Applications: Potential use in medicinal chemistry for targeting heterocycle-binding enzymes .
(2-(4-Chloro-benzoylamino)-thiazol-4-yl)-acetic acid ethyl ester
- Structural Difference : Chlorobenzoyl substituent on thiazole.
- Bioactivity: Halogen substituents often enhance binding affinity in drug-receptor interactions .
Piperidine-Based Analog: Ethyl 2-(piperidin-4-yl)acetate
- Structural Difference : Piperidine ring replaces Boc-protected pyridine.
- Impact on Properties :
- Basicity : Piperidine’s aliphatic amine (pKa ≈ 11) contrasts with pyridine’s weak basicity (pKa ≈ 5).
- Solubility : Higher water solubility (5.0 mg/mL) due to protonatable amine.
- Applications : Useful in peptide mimetics and as a scaffold for CNS-targeting molecules .
Table 1: Key Properties of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester and Analogs
| Compound Name | Molecular Formula | Molecular Weight | Log P | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₄H₂₀N₂O₄ | 280.32 | 2.1 | 0.5 | Boc-amine, pyridine, ethyl ester |
| (2-Boc-amino-pyridin-4-yl)-acetic acid methyl ester | C₁₃H₁₈N₂O₄ | 266.29 | 1.8 | 1.2 | Boc-amine, pyridine, methyl ester |
| 2-[4-(Boc-amino)-3-pyridyl]ethanol | C₁₂H₁₈N₂O₃ | 238.28 | 1.2 | 3.0 | Boc-amine, pyridine, hydroxyl |
| (2-Pyridin-4-yl-thiazol-4-yl)-acetic acid ethyl ester | C₁₂H₁₂N₂O₂S | 248.30 | 2.5 | 0.3 | Pyridine, thiazole, ethyl ester |
| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 171.24 | 0.9 | 5.0 | Piperidine, ethyl ester |
Biological Activity
(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group followed by the esterification of acetic acid with ethyl alcohol. The general synthetic pathway can be summarized as follows:
- Protection of Amino Group:
- Use of Boc anhydride in the presence of a base to protect the amino group.
- Esterification:
- Reaction of the Boc-protected amino acid with ethyl alcohol in acidic conditions to form the ethyl ester.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its interactions with specific biological targets.
Research indicates that compounds with a pyridinyl moiety often exhibit significant biological activity due to their ability to interact with various enzymes and receptors. For instance, compounds structurally related to this compound have shown inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor growth and angiogenesis .
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyridine-based compounds can induce apoptosis in cancer cells. For example, a related compound exhibited IC50 values against several cancer cell lines, indicating strong antiproliferative effects . The mechanism appears to involve the activation of apoptotic pathways, potentially mediated by the compound's interaction with cellular signaling proteins.
Data Table: Biological Activity Overview
| Compound | Target | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| 2b | VEGFR-2 | 0.20 | HL-60 |
| 25m | VEGFR-2 | 0.026 | MCF-7 |
| 16b | VEGFR-2 | 0.56 | HepG2 |
Study 1: Anti-tumor Efficacy
A study explored the effects of this compound on human leukemia cells. The compound was shown to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent for leukemia .
Study 2: Selectivity and Cytotoxicity
Another investigation assessed the selectivity of this compound against normal versus cancerous cells. Results indicated that while it exhibited potent cytotoxicity towards cancer cells, it maintained a favorable selectivity index when tested against non-tumorigenic cell lines . This selectivity is critical for minimizing side effects in therapeutic applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the pyridine ring can significantly influence biological activity. Specifically, substituents at different positions on the pyridine ring have been shown to enhance or reduce activity against specific targets .
Q & A
Q. What are the critical steps for synthesizing (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves Boc protection of the pyridinyl amine group followed by esterification of the acetic acid moiety. Key steps include:
- Boc Protection : React 2-amino-pyridin-4-yl-acetic acid with di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF/DMF under inert atmosphere, catalyzed by DMAP .
- Esterification : Use ethyl chloroacetate or EDCI/DMAP coupling in dichloromethane to form the ethyl ester .
- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient). Confirm Boc group integrity using FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .
Q. How can researchers validate the purity and structural identity of this compound post-synthesis?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (≥97% purity threshold) with UV detection at 254 nm .
- Structural Confirmation :
- NMR : ¹H NMR should show Boc tert-butyl protons at δ 1.4 ppm (9H, s), ethyl ester protons at δ 4.1–4.3 ppm (q) and δ 1.2–1.4 ppm (t), and pyridinyl protons at δ 7.5–8.5 ppm .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z = 308.3 (C₁₄H₂₁N₂O₄⁺) .
Advanced Research Questions
Q. What experimental conditions could lead to Boc deprotection during synthesis, and how can this be mitigated?
- Methodological Answer :
- Risk Factors : Acidic conditions (e.g., TFA, HCl) or prolonged exposure to polar aprotic solvents (DMF, DMSO) may prematurely cleave the Boc group .
- Mitigation :
- Use neutral buffers (pH 6–8) during purification.
- Avoid temperatures >40°C in protic solvents (e.g., methanol).
- Monitor Boc stability via FT-IR after each synthetic step .
Q. How does the Boc-protected pyridinyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- The Boc group sterically shields the adjacent amino group, reducing undesired side reactions (e.g., intramolecular cyclization). However, the electron-withdrawing nature of the pyridine ring enhances electrophilicity at the ester carbonyl:
- Kinetic Studies : Use NMR titration to assess reaction rates with amines (e.g., benzylamine) in DMSO-d₆ .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict charge distribution and reactive sites .
Q. What are the stability profiles of this compound under varying storage conditions, and how should degradation products be analyzed?
- Methodological Answer :
- Storage : Store at –20°C in anhydrous DMSO or under argon. Avoid light exposure (UV degradation) .
- Degradation Analysis :
- HPLC-MS : Detect hydrolyzed products (e.g., free acid or de-Boc derivatives) using a C18 column and 0.1% formic acid in mobile phase .
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; compare degradation kinetics via Arrhenius plots .
Contradiction Resolution & Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
